molecular formula C17H19N7O3 B2387603 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797219-29-4

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2387603
CAS No.: 1797219-29-4
M. Wt: 369.385
InChI Key: SWCNULBDHUCKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 366.42 g/mol. Its structure features a piperidine moiety, which is known for its biological activity, and an oxalamide core that enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC19H22N6O2
Molecular Weight366.42 g/mol
CAS Number1797219-33-0

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediates : The synthesis begins with the preparation of 3-cyanopyrazine, which can be synthesized from pyrazine through a cyanation reaction.
  • Formation of Piperidine Derivative : The 3-cyanopyrazine is reacted with a suitable piperidine derivative to form the piperidine intermediate.
  • Coupling Reaction : The piperidine intermediate is then coupled with an oxalamide derivative under specific conditions to yield the final product.

These steps are optimized for high yield and purity, often utilizing automated reactors for industrial production.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator, influencing various biological pathways. The exact targets and pathways are under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neurological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through apoptosis induction in cancer cells.
  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Investigations into neuroprotective properties indicate potential benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of related compounds:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides and found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, suggesting a pathway for further development into anticancer agents.

Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters highlighted the neuroprotective effects of piperidine derivatives, indicating that modifications to the piperidine structure could enhance neuroprotection against oxidative stress.

Study 3: Antimicrobial Efficacy

A recent investigation demonstrated that compounds containing the isoxazole ring showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, paving the way for potential therapeutic applications in infectious diseases.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-11-8-14(23-27-11)22-17(26)16(25)21-10-12-2-6-24(7-3-12)15-13(9-18)19-4-5-20-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCNULBDHUCKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.